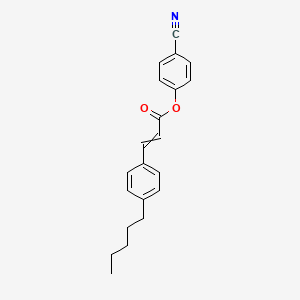
4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate is an organic compound characterized by the presence of a cyanophenyl group and a pentylphenyl group connected through a prop-2-enoate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate typically involves the esterification of 4-cyanophenyl acetic acid with 4-pentylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 4-cyanobenzoic acid or 4-cyanobenzophenone.
Reduction: Formation of 4-cyanophenyl 3-(4-pentylphenyl)propan-2-ol.
Substitution: Formation of substituted cyanophenyl derivatives.
Aplicaciones Científicas De Investigación
4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate
- 3-Phenylpropionic acid, 4-cyanophenyl ester
- (2E)-3-(4-pentylphenyl)prop-2-enoic acid
Uniqueness
4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate stands out due to its unique combination of a cyanophenyl group and a pentylphenyl group, which imparts distinct physicochemical properties. This structural uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
56131-58-9 |
|---|---|
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 3-(4-pentylphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H21NO2/c1-2-3-4-5-17-6-8-18(9-7-17)12-15-21(23)24-20-13-10-19(16-22)11-14-20/h6-15H,2-5H2,1H3 |
Clave InChI |
TWYDTBQYMLGWLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


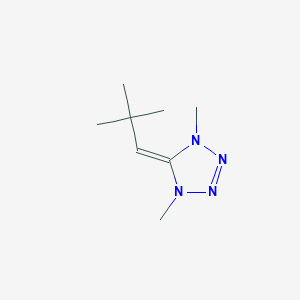
![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)


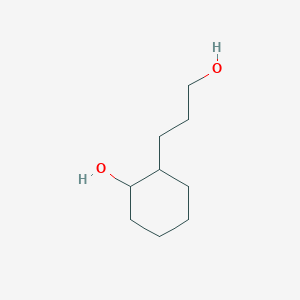
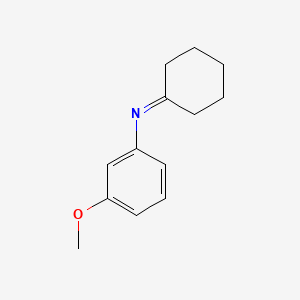
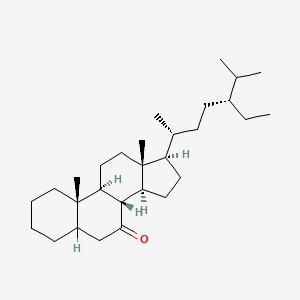
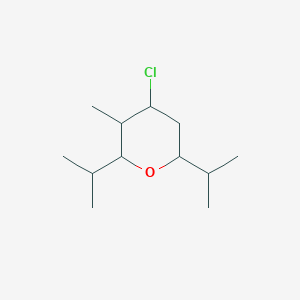
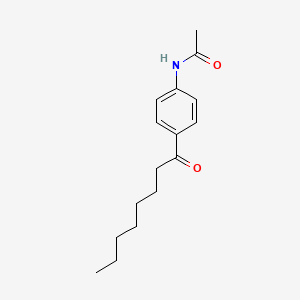
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

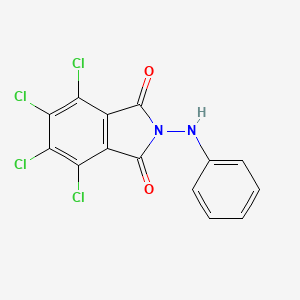
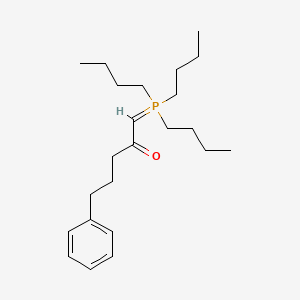
![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
